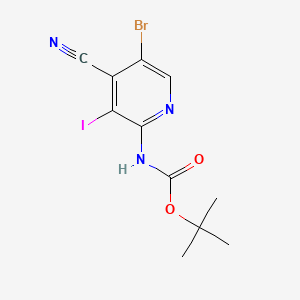![molecular formula C13H29NO2Si B13929334 [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C10H25NO2Si. It is characterized by the presence of a tetrahydropyran ring, an amine group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Tetrahydropyran Ring: The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like boron trifluoride etherate (BF3·OEt2).
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Ammonia, primary amines, halides, alkoxides, solvents like dichloromethane (DCM) or ethanol (EtOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine
- N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluoro-4-nitro-benzenamine
Uniqueness
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is unique due to its combination of a tetrahydropyran ring and a TBDMS protecting group. This combination provides enhanced stability and selectivity in protecting hydroxyl groups compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H29NO2Si |
|---|---|
Poids moléculaire |
259.46 g/mol |
Nom IUPAC |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxan-4-amine |
InChI |
InChI=1S/C13H29NO2Si/c1-13(2,3)17(4,5)16-11-8-14-12-6-9-15-10-7-12/h12,14H,6-11H2,1-5H3 |
Clé InChI |
JEUXCBJSOKGXOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCNC1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)

![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)





![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

